molecular formula C12H13F3N4 B13934365 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine CAS No. 1185535-98-1

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine

Cat. No.: B13934365
CAS No.: 1185535-98-1
M. Wt: 270.25 g/mol
InChI Key: LDZZZLIFUFKGLP-UHFFFAOYSA-N
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Description

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is a heterocyclic compound that features a piperidine ring and an imidazo[1,2-a]pyrimidine core with a trifluoromethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, aryl halides, trifluoromethylating reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

1185535-98-1

Molecular Formula

C12H13F3N4

Molecular Weight

270.25 g/mol

IUPAC Name

5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H13F3N4/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10/h5-8,16H,1-4H2

InChI Key

LDZZZLIFUFKGLP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F

Origin of Product

United States

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